6-Methylthieno[2,3-d]pyrimidine
CAS No.: 106691-22-9
Cat. No.: VC20743807
Molecular Formula: C7H6N2S
Molecular Weight: 150.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106691-22-9 |
|---|---|
| Molecular Formula | C7H6N2S |
| Molecular Weight | 150.2 g/mol |
| IUPAC Name | 6-methylthieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C7H6N2S/c1-5-2-6-3-8-4-9-7(6)10-5/h2-4H,1H3 |
| Standard InChI Key | YRKLSHRTNVQVIQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CN=CN=C2S1 |
| Canonical SMILES | CC1=CC2=CN=CN=C2S1 |
Introduction
Chemical Structure and Properties
Structural Characteristics
6-Methylthieno[2,3-d]pyrimidine features a fused ring system where a thiophene ring is connected to a pyrimidine ring, creating a bicyclic structure. The methyl group occupies the 6-position on the thiophene portion of the molecule. This structural arrangement contributes to the compound's planarity and affects its interactions with biological targets.
| Property | Value/Description |
|---|---|
| Molecular Formula | C7H6N2S (for the core structure) |
| Molecular Weight | Approximately 150 g/mol (core structure) |
| Appearance | Typically crystalline solid |
| Solubility | Limited water solubility; better solubility in organic solvents |
| Melting Point | Variable depending on specific substitutions |
| UV Absorption | Characteristic absorption patterns due to conjugated system |
The compound's heterocyclic nature contributes to its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions that are crucial for biological activity .
Synthesis Methods
Classical Synthesis Approaches
Several synthetic routes have been developed for the preparation of 6-Methylthieno[2,3-d]pyrimidine and its derivatives. One established method involves the cyclization of 2-amino-5-methylthiophene precursors with appropriate reagents to form the pyrimidine ring.
Gangjee et al. reported that chlorformamidine hydrochloride on cyclization with ethyl 2-amino-5-methylthiophene-3-carboxylate gave 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one in good yield. This involved heating a mixture of the starting material and chlorformamidine hydrochloride in DMSO under N₂ for 2 hours at 120-125°C, yielding the product at 86% after column chromatography .
Modern Synthetic Strategies
Contemporary approaches to synthesizing 6-Methylthieno[2,3-d]pyrimidine derivatives often involve:
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Formation of the thiophene core, frequently using Gewald synthesis methods from appropriate precursors
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Construction of the pyrimidine ring through cyclization reactions
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Introduction of functional groups at various positions to enhance biological activity
For preparing chlorinated derivatives, which serve as important intermediates, researchers employ POCl₃ in reflux conditions:
"A mixture of the appropriate respective thieno[2,3-d]pyrimidin-4-one derivatives and POCl₃ was cooled to 0°C in an ice bath during the addition of POCl₃. POCl₃ was added dropwise with stirring reaction mixture. Then the mixture was heated under reflux for 4-12 h."
This process typically yields chlorinated compounds with 40-80% efficiency, providing versatile intermediates for further functionalization.
Key Intermediates and Reaction Conditions
The synthesis of 6-Methylthieno[2,3-d]pyrimidine derivatives often proceeds through several key intermediates:
| Intermediate | Role in Synthesis | Typical Reaction Conditions |
|---|---|---|
| Ethyl 2-amino-5-methylthiophene-3-carboxylate | Core thiophene precursor | Generated via Gewald synthesis |
| 2-Amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | Key cyclized intermediate | DMSO, 120-125°C, 2h under N₂ |
| 4-Chloro-6-methylthieno[2,3-d]pyrimidine | Versatile electrophile for substitution | POCl₃, reflux, 4-12h |
These intermediates allow for diverse structural modifications to produce compounds with enhanced biological activities .
Biological Activities and Applications
Anticancer Properties
6-Methylthieno[2,3-d]pyrimidine and its derivatives have shown significant anticancer potential. Research has demonstrated that these compounds can act as dual inhibitors of enzymes involved in one-carbon metabolism in cancer cells.
Specifically, 6-substituted thieno[2,3-d]pyrimidine compounds with 3-4 bridge carbons and side-chain thiophene or furan rings have demonstrated dual targeting of one-carbon (C1) metabolism in folate receptor-expressing cancers. These compounds showed:
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Specificity for uptake by folate receptors (FRs)
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Anti-proliferative activities toward FRα-expressing KB tumor cells and NCI-IGROV1 ovarian cancer cells
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Inhibition of de novo purine biosynthesis at both 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase and glycinamide ribonucleotide formyltransferase (GARFTase)
Enzyme Inhibition
The ability of 6-Methylthieno[2,3-d]pyrimidine derivatives to inhibit specific enzymes makes them valuable tools in biochemical research and potential therapeutic agents. These compounds have demonstrated inhibitory activity against several enzymes:
| Enzyme Target | Inhibition Mechanism | Potential Application |
|---|---|---|
| GARFTase | Competitive inhibition | Cancer therapy |
| 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase | Competitive inhibition | Cancer therapy |
| Other enzymes in C1 metabolism | Various mechanisms | Cancer therapy, antiproliferative agents |
X-ray crystallographic studies have confirmed the binding modes of these compounds with human GARFTase, providing valuable structural insights for further optimization .
Antimicrobial Activity
Recent research has revealed promising antimicrobial activity for structurally related compounds such as benzyl amides of 4,5-dimethylthienopyrimidines, suggesting potential applications for 6-Methylthieno[2,3-d]pyrimidine derivatives in treating infectious diseases . These findings expand the potential therapeutic scope of this compound class beyond cancer treatment.
Structure-Activity Relationships
Key Structural Features
Structure-activity relationship studies of 6-Methylthieno[2,3-d]pyrimidine derivatives have identified several critical structural features that influence biological activity:
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The methyl group at the 6-position affects the electronic properties and lipophilicity of the molecule
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Substitutions at the 2- and 4-positions of the pyrimidine ring significantly impact binding to target enzymes
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Introduction of specific side chains can enhance selectivity for particular biological targets
Structural Modifications and Impact on Activity
Various modifications to the basic 6-Methylthieno[2,3-d]pyrimidine scaffold have been explored to enhance biological activity:
These structure-activity relationships provide valuable guidance for the rational design of new derivatives with optimized biological profiles.
Recent Research Developments
Novel Synthetic Approaches
Recent advances in synthetic methodologies have expanded access to 6-Methylthieno[2,3-d]pyrimidine derivatives. Researchers have developed more efficient routes, including microwave-assisted synthesis and palladium-catalyzed coupling reactions, to introduce diverse substituents at various positions of the core structure . These synthetic innovations enable more rapid exploration of the structure-activity landscape.
Emerging Applications
The versatility of 6-Methylthieno[2,3-d]pyrimidine has led to exploration of novel applications beyond traditional anticancer research:
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Design of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents, maintaining common pharmacophoric features
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Development of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides with promising antimicrobial properties
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Exploration of dual-targeting strategies to enhance specificity and reduce off-target effects in cancer therapy
These emerging applications highlight the continued relevance and expanding potential of 6-Methylthieno[2,3-d]pyrimidine in medicinal chemistry research.
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